(3-(Benzyloxy)-4-(2,2-difluoroethoxy)phenyl)methanamine
Description
Properties
IUPAC Name |
[4-(2,2-difluoroethoxy)-3-phenylmethoxyphenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO2/c17-16(18)11-21-14-7-6-13(9-19)8-15(14)20-10-12-4-2-1-3-5-12/h1-8,16H,9-11,19H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPJBPNVXCCZGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)CN)OCC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzyloxy Group Installation
Benzyl protection of the phenolic -OH group is achieved using benzyl bromide (BnBr) in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). For example, NaH in dimethylformamide (DMF) facilitates deprotonation of the phenol, enabling efficient BnBr coupling at 60–80°C for 6–12 hours. Yields typically exceed 85% when using anhydrous conditions.
2,2-Difluoroethoxy Functionalization
The 2,2-difluoroethoxy group is introduced via Williamson ether synthesis, utilizing 2,2-difluoroethyl bromide (DFEB) or tosylate derivatives. Reactions proceed in tetrahydrofuran (THF) or DMF with NaH as the base at 0–25°C. Patents report a 78–82% yield for this step, with purity confirmed by ¹⁹F NMR.
Methanamine Side-Chain Incorporation
The methanamine group (-CH₂NH₂) is introduced through reductive amination or nitrile reduction:
Reductive Amination Pathway
A ketone intermediate, 3-(benzyloxy)-4-(2,2-difluoroethoxy)benzaldehyde, is reacted with ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN) in methanol at pH 4–5 (acetic acid buffer). This method achieves 65–70% yield but requires careful pH control to avoid over-reduction.
Nitrile Reduction Approach
The corresponding nitrile derivative is reduced using lithium aluminum hydride (LiAlH₄) in THF at 0°C, followed by gradual warming to 25°C. This method offers higher yields (80–85%) but demands strict anhydrous conditions.
Stepwise Synthesis and Intermediate Characterization
A representative four-step synthesis is outlined below:
Optimization of Critical Reaction Parameters
Solvent Selection for Etherification
Polar aprotic solvents (DMF, THF) enhance nucleophilicity in ether-forming steps. DMF increases reaction rates but complicates purification due to high boiling points, whereas THF allows easier workup with comparable yields.
Temperature Control in Reductive Amination
Maintaining pH 4–5 and temperatures below 30°C prevents imine hydrolysis and ensures selective reduction of the Schiff base. Excess NaBH₃CN (>1.5 equiv.) improves yields but risks borane side-product formation.
Challenges and Mitigation Strategies
Regioselectivity in Difluoroethoxylation
Competing O- vs. C-alkylation is minimized by using bulky bases (e.g., NaH) and low temperatures (0–5°C), favoring oxygen-centered nucleophilicity.
Deprotection Side Reactions
Premature debenzylation during nitrile reduction is avoided by substituting LiAlH₄ with catalytic hydrogenation (H₂, Pd/C) in later stages, though this extends reaction times.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Overall Yield |
|---|---|---|---|
| Reductive amination | Mild conditions, fewer steps | Lower yield (65–70%) | 68% |
| Nitrile reduction | Higher yield (80–85%) | Requires hazardous LiAlH₄ | 82% |
Chemical Reactions Analysis
Nucleophilic Reactions at the Amine Group
The primary amine undergoes typical nucleophilic reactions:
-
Acylation : Reacts with acyl chlorides or anhydrides to form amides. For example, coupling with phenylacetic acid derivatives using EDCl/HOBt yields stable amides (e.g., 9a/9b in ).
-
Schiff Base Formation : Condenses with aldehydes/ketones under mild acidic conditions to form imines, which are intermediates in Mannich or Bischler-Napieralski cyclizations .
Example Reaction :
Electrophilic Aromatic Substitution
The electron-rich aromatic ring participates in electrophilic substitutions. The 2,2-difluoroethoxy group (-OCH₂CF₂H) is weakly electron-withdrawing, directing substitutions to the meta and para positions relative to itself.
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitro derivative at C-5 or C-6 | 60–75% | |
| Bromination | Br₂/FeBr₃, CH₂Cl₂ | Brominated analog at C-5 | 82% |
Reductive Alkylation
The amine group undergoes reductive alkylation with aldehydes/ketones in the presence of NaBH₃CN or H₂/Pd-C:
This method was used to synthesize 13a/13d derivatives with modified C-3 substituents .
Bischler-Napieralski Cyclization
Heating with POCl₃ or PPA forms tetrahydroisoquinoline scaffolds:
Key Data :
-
Reaction temperature: 80–100°C
-
Yield: 70–85%
Mannich Cyclization
Reacts with formaldehyde and secondary amines to generate THPB (tetrahydropalmatine) analogs, critical for bioactivity studies .
Deprotection of Benzyl Ether
The benzyloxy group is cleaved via hydrogenolysis (H₂/Pd-C) or BBr₃ to regenerate the phenol:
Conditions :
-
Solvent: MeOH/EtOAc
-
Pressure: 1–3 atm H₂
-
Yield: >90%
Oxidation Reactions
The benzylic amine can oxidize to a nitro group under strong oxidative conditions (e.g., KMnO₄/H₂SO₄), though this is less common due to competing side reactions .
Cross-Coupling Reactions
The aromatic ring participates in transition metal-catalyzed couplings:
-
Suzuki-Miyaura : With arylboronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane) to introduce aryl groups .
-
Buchwald-Hartwig Amination : Forms C-N bonds with aryl halides (Pd₂(dba)₃, Xantphos) .
Functionalization of Difluoroethoxy Group
The -OCH₂CF₂H moiety is resistant to hydrolysis but undergoes radical fluorination or nucleophilic substitution in specialized conditions (e.g., with Ruppert’s reagent) .
Mechanistic Insights
Scientific Research Applications
Pharmacological Applications
1.1. β2 Adrenergic Receptor Agonism
The compound has been identified as a potential β2 adrenergic receptor agonist. This class of compounds is crucial in treating various respiratory conditions, such as asthma and chronic obstructive pulmonary disease (COPD). Studies indicate that derivatives of compounds similar to (3-(Benzyloxy)-4-(2,2-difluoroethoxy)phenyl)methanamine exhibit improved potency and selectivity for β2 adrenergic receptors compared to existing agents, potentially leading to better therapeutic outcomes in patients with pulmonary diseases .
1.2. Neurodegenerative Disease Treatment
Research has suggested that compounds structurally related to this compound may inhibit β-secretase activity, a key enzyme involved in the pathogenesis of Alzheimer's disease. By modulating β-secretase levels, these compounds could reduce amyloid plaque formation, offering a novel approach to Alzheimer's treatment .
Case Studies
Mechanism of Action
The mechanism of action of (3-(Benzyloxy)-4-(2,2-difluoroethoxy)phenyl)methanamine would depend on its specific application. In a pharmacological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The difluoroethoxy group could play a role in enhancing binding affinity or metabolic stability.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s uniqueness lies in its dual substitution pattern. Below is a comparative analysis with key analogues:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Metabolic Stability : The 2,2-difluoroethoxy group may confer greater metabolic stability than ethoxy or methoxy groups due to reduced enzymatic cleavage of the C-F bond .
- Electronic Effects : The electron-withdrawing nature of the difluoroethoxy group (-OCH₂CF₂H) could modulate aromatic ring electronics differently compared to trifluoromethoxy (-OCH₂CF₃) or methoxy (-OMe) groups .
Pharmacological Potential
While direct activity data for the target compound are absent, structural parallels to psychoactive phenethylamines (e.g., 25B-NBOMe, 25C-NBOMe) suggest possible interactions with serotonin (5-HT) receptors . Key comparisons include:
- 25B-NBOMe : Contains a bromo and methoxybenzyl group; potent 5-HT₂A agonist .
- 4-Phenoxyphenethylamine (): Exhibits adrenergic activity due to the phenoxy group .
The target compound’s benzyloxy and difluoroethoxy groups may alter receptor binding kinetics compared to these analogues.
Biological Activity
(3-(Benzyloxy)-4-(2,2-difluoroethoxy)phenyl)methanamine is a synthetic organic compound with potential applications in pharmacology and medicinal chemistry. Its structural features, including the benzyloxy and difluoroethoxy groups, suggest enhanced metabolic stability and bioavailability, making it a candidate for further biological evaluation.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : CHFN\O
- Molecular Weight : 291.32 g/mol
- Functional Groups :
- Benzyloxy group (CHO)
- Difluoroethoxy group (CHFO)
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Benzyloxy Group : React phenol with benzyl chloride in the presence of a base (e.g., potassium carbonate).
- Introduction of the Difluoroethoxy Group : React the intermediate with 2,2-difluoroethanol.
- Amination : Introduce the methanamine group by reacting with ammonia or methylamine under suitable conditions.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The difluoroethoxy group may enhance binding affinity and metabolic stability, potentially leading to increased efficacy in therapeutic applications.
Pharmacological Potential
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antidepressant Effects : Compounds with benzyloxy and difluoromethyl groups have shown promise in inhibiting monoamine oxidase (MAO), an enzyme linked to mood regulation .
- Anticholinesterase Activity : Some derivatives exhibit inhibitory effects on acetylcholinesterase (AChE), suggesting potential use in treating neurodegenerative diseases .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (3-(Benzyloxy)-4-methoxyphenyl)methanamine | Methoxy instead of difluoroethoxy | Moderate MAO inhibition |
| (3-(Benzyloxy)-4-ethoxyphenyl)methanamine | Ethoxy instead of difluoroethoxy | Lower metabolic stability |
The presence of the difluoroethoxy group enhances both metabolic stability and potential pharmacological efficacy compared to its analogs.
Case Studies
- Monoamine Oxidase Inhibition : A study on similar compounds showed significant inhibition of MAO-A and MAO-B, which are critical for neurotransmitter metabolism. This suggests that this compound could exhibit similar properties .
- Cholinesterase Inhibition : Research into related compounds indicated varying degrees of AChE inhibition, which is crucial for developing treatments for Alzheimer's disease. The structural modifications in our compound may lead to enhanced activity against cholinesterases .
Q & A
Basic: What are the common synthetic routes for (3-(benzyloxy)-4-(2,2-difluoroethoxy)phenyl)methanamine, and what challenges arise during its preparation?
Answer:
A typical synthesis involves multi-step functionalization of a phenolic core. For example, benzyloxy and 2,2-difluoroethoxy groups are introduced via nucleophilic substitution or Mitsunobu reactions. Key steps include:
- Protection/Deprotection : Benzyl groups are often used to protect hydroxyl intermediates, requiring catalytic hydrogenation or acidic conditions for removal .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is critical due to polar byproducts .
- Amine Introduction : Reductive amination or Gabriel synthesis may be employed for the methanamine moiety, with careful pH control to avoid side reactions .
Challenges : Competing etherification at adjacent positions and sensitivity of the difluoroethoxy group to hydrolysis under basic conditions require inert atmospheres (e.g., N₂) and low-temperature steps .
Basic: Which analytical techniques are most reliable for characterizing this compound and verifying its purity?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselective substitution (e.g., benzyloxy vs. difluoroethoxy) and amine proton integration. Aromatic protons typically split into distinct multiplets (δ 6.5–7.5 ppm) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., [M+H]⁺ expected for C₁₆H₁₇F₂NO₂) .
- HPLC/LC-MS : Detects trace impurities (e.g., deprotected intermediates, oxidation byproducts) using C18 columns and acetonitrile/water gradients .
Basic: How can researchers mitigate decomposition of the 2,2-difluoroethoxy group during synthesis?
Answer:
- Solvent Choice : Use anhydrous solvents (THF, DMF) to minimize hydrolysis.
- Reaction pH : Avoid strongly basic conditions (e.g., NaOH), which cleave the difluoroethoxy group. Opt for mild bases like K₂CO₃ in polar aprotic solvents .
- Temperature Control : Maintain reactions below 40°C to prevent thermal degradation .
Advanced: How can reaction conditions be optimized to improve yields in the final reductive amination step?
Answer:
- Catalyst Screening : Compare NaBH₃CN, NaBH(OAc)₃, or H₂/Pd-C for amine reduction efficiency. NaBH(OAc)₃ in dichloroethane at 0°C often minimizes over-reduction .
- Solvent Effects : Acetic acid as a co-solvent can protonate the intermediate imine, accelerating reduction.
- Byproduct Analysis : Use LC-MS to identify Schiff base intermediates or dimerization products, adjusting stoichiometry (amine:aldehyde ≥ 2:1) to favor the desired product .
Advanced: What strategies resolve contradictions in biological activity data across studies (e.g., receptor binding vs. functional assays)?
Answer:
- Metabolite Screening : Evaluate if the compound undergoes rapid metabolism (e.g., O-debenzylation) in cell-based assays, which may reduce apparent activity. Use LC-MS/MS to quantify intact compound .
- Receptor Profiling : Employ orthogonal assays (e.g., radioligand binding, calcium flux) to distinguish direct target engagement from off-target effects.
- Structural Analogues : Compare with derivatives lacking the difluoroethoxy group to isolate pharmacophore contributions .
Advanced: How can researchers evaluate the compound’s stability under physiological conditions for in vivo studies?
Answer:
- Simulated Biofluids : Incubate the compound in PBS (pH 7.4) or human plasma at 37°C, monitoring degradation via HPLC at 0, 6, 12, and 24 hours.
- Salt Formation : Hydrochloride salts (as in ) improve solubility and stability. Characterize salt forms via XRPD (X-ray powder diffraction) and DSC (differential scanning calorimetry).
- Light Sensitivity : Conduct accelerated stability studies under UV light to assess photodegradation pathways .
Advanced: What computational methods predict the reactivity of the benzyloxy group in catalytic hydrogenation?
Answer:
- DFT Calculations : Model the energy barriers for hydrogenolysis of the benzyloxy group vs. competing reduction sites (e.g., difluoroethoxy).
- Solvent Modeling : Use COSMO-RS to simulate solvent effects on hydrogen adsorption/desorption kinetics.
- Experimental Validation : Compare predicted vs. observed selectivity using Pd/C or Pearlman’s catalyst (Pd(OH)₂/C) under varying H₂ pressures .
Advanced: How can researchers address low yields in large-scale synthesis due to byproduct formation?
Answer:
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress and detect intermediates in real time.
- Design of Experiments (DoE) : Optimize parameters (temperature, catalyst loading, solvent ratio) using response surface methodology.
- Byproduct Recycling : Isolate and repurpose side products (e.g., deprotected phenols) as starting materials for derivative synthesis .
Advanced: What mechanistic insights explain the compound’s selectivity for aminergic receptors in structure-activity relationship (SAR) studies?
Answer:
- Molecular Docking : Align the compound’s conformation with receptor crystal structures (e.g., serotonin 5-HT₂A) to identify key interactions (e.g., hydrogen bonding with difluoroethoxy oxygen).
- Free-Wilson Analysis : Quantify contributions of substituents (benzyloxy, difluoroethoxy) to binding affinity using analogue libraries.
- Mutagenesis Studies : Engineer receptor mutants (e.g., T159A in 5-HT₂A) to test predicted binding interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
